molecular formula C8H10F6O3 B12083301 sec-Butyl hexafluoroisopropyl carbonate

sec-Butyl hexafluoroisopropyl carbonate

Cat. No.: B12083301
M. Wt: 268.15 g/mol
InChI Key: QDRQFHLCBBGZQX-UHFFFAOYSA-N
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Description

sec-Butyl hexafluoroisopropyl carbonate is an organofluorine compound known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of a sec-butyl group and a hexafluoroisopropyl carbonate moiety, which contribute to its distinct reactivity and stability .

Preparation Methods

The synthesis of sec-Butyl hexafluoroisopropyl carbonate typically involves the reaction of sec-butyl alcohol with hexafluoroisopropyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

sec-Butyl hexafluoroisopropyl carbonate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

sec-Butyl hexafluoroisopropyl carbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sec-Butyl hexafluoroisopropyl carbonate involves its interaction with nucleophiles and electrophiles. The hexafluoroisopropyl group stabilizes the compound, making it less reactive towards certain reagents. in the presence of strong nucleophiles or under acidic or basic conditions, the carbonate group can be cleaved, leading to the formation of reactive intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

sec-Butyl hexafluoroisopropyl carbonate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the sec-butyl group and hexafluoroisopropyl carbonate moiety, which imparts specific chemical properties and reactivity patterns.

Properties

Molecular Formula

C8H10F6O3

Molecular Weight

268.15 g/mol

IUPAC Name

butan-2-yl 1,1,1,3,3,3-hexafluoropropan-2-yl carbonate

InChI

InChI=1S/C8H10F6O3/c1-3-4(2)16-6(15)17-5(7(9,10)11)8(12,13)14/h4-5H,3H2,1-2H3

InChI Key

QDRQFHLCBBGZQX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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